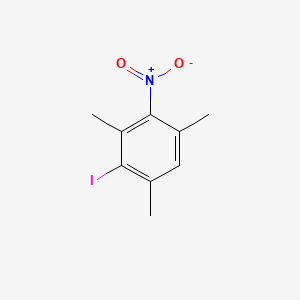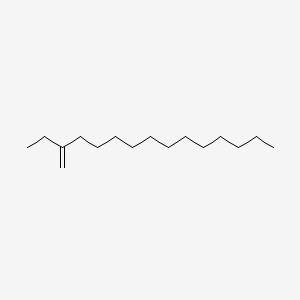
2-Methylcyclohex-2-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclohex-2-ene-1-carbonyl chloride is an organic compound with the molecular formula C8H11ClO. It is a derivative of cyclohexene, featuring a methyl group and a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylcyclohex-2-ene-1-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-methylcyclohex-2-en-1-one. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The process can be summarized as follows:
2-Methylcyclohex-2-en-1-one+SOCl2→2-Methylcyclohex-2-ene-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylcyclohex-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as ammonia, primary amines, and alcohols are commonly used. These reactions often require mild to moderate heating.
Addition Reactions: Electrophiles like bromine (Br2) and nucleophiles like hydrogen cyanide (HCN) can be used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Applications De Recherche Scientifique
2-Methylcyclohex-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methylcyclohex-2-ene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The double bond in the cyclohexene ring also participates in addition reactions, further expanding its utility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylcyclohex-2-en-1-one: Similar structure but lacks the carbonyl chloride group.
Cyclohex-2-en-1-one: Lacks both the methyl group and the carbonyl chloride group.
2-Methylcyclohexanone: Saturated analog with a ketone functional group instead of a carbonyl chloride.
Uniqueness
2-Methylcyclohex-2-ene-1-carbonyl chloride is unique due to the presence of both a double bond and a carbonyl chloride group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
74517-09-2 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
2-methylcyclohex-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-2-3-5-7(6)8(9)10/h4,7H,2-3,5H2,1H3 |
Clé InChI |
YDAXVEYUYGJWPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCCC1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


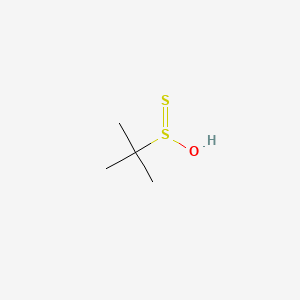
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
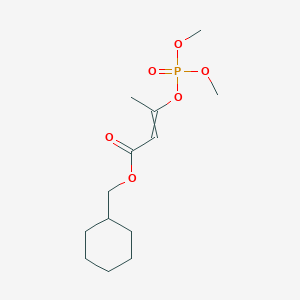
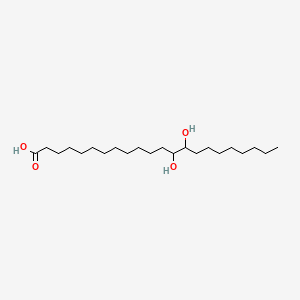
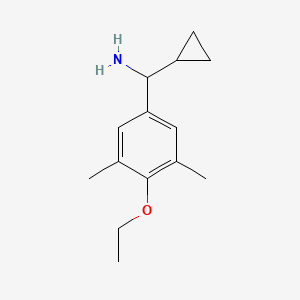

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
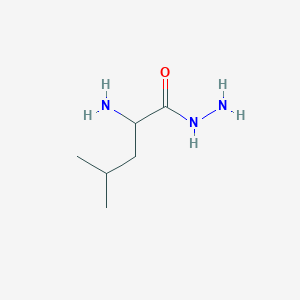
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

